molecular formula C8H14O3 B15164847 Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate CAS No. 172342-30-2

Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate

Cat. No.: B15164847
CAS No.: 172342-30-2
M. Wt: 158.19 g/mol
InChI Key: YGJTWICMMTYPFS-RNFRBKRXSA-N
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Description

Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate is an organic compound with a complex structure that includes a methyl ester group, a hydroxyethyl group, and a pent-4-enoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate can be achieved through several synthetic routes. One common method involves the esterification of (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2R)-2-[(1R)-1-oxoethyl]pent-4-enoate.

    Reduction: Formation of (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-[(1R)-1-hydroxyethyl]butanoate
  • Methyl (2R)-2-[(1R)-1-hydroxyethyl]hexanoate

Uniqueness

Methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate is unique due to its pent-4-enoate chain, which provides distinct reactivity compared to similar compounds with shorter or longer carbon chains. This structural feature allows for specific interactions and reactions that are not observed in its analogs .

Properties

CAS No.

172342-30-2

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (2R)-2-[(1R)-1-hydroxyethyl]pent-4-enoate

InChI

InChI=1S/C8H14O3/c1-4-5-7(6(2)9)8(10)11-3/h4,6-7,9H,1,5H2,2-3H3/t6-,7-/m1/s1

InChI Key

YGJTWICMMTYPFS-RNFRBKRXSA-N

Isomeric SMILES

C[C@H]([C@@H](CC=C)C(=O)OC)O

Canonical SMILES

CC(C(CC=C)C(=O)OC)O

Origin of Product

United States

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